molecular formula C10H8BrNO6 B12880855 4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3h)-one CAS No. 889-93-0

4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3h)-one

Cat. No.: B12880855
CAS No.: 889-93-0
M. Wt: 318.08 g/mol
InChI Key: NKLQSWRMBNNBMO-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one (CAS: 90945-80-5) is a poly-substituted benzofuranone derivative characterized by bromine at position 4, methoxy groups at positions 5 and 6, and a nitro group at position 5. Its molecular formula is C₉H₆BrNO₆, with a molecular weight of 320.06 g/mol. This compound is listed in specialty chemical catalogs with a purity of 95% .

Properties

CAS No.

889-93-0

Molecular Formula

C10H8BrNO6

Molecular Weight

318.08 g/mol

IUPAC Name

4-bromo-5,6-dimethoxy-7-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H8BrNO6/c1-16-8-6(11)4-3-18-10(13)5(4)7(12(14)15)9(8)17-2/h3H2,1-2H3

InChI Key

NKLQSWRMBNNBMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(COC2=O)C(=C1OC)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 4-position of the isobenzofuran ring.

    Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.

    Nitration: Introduction of the nitro group at the 7-position.

Each of these steps requires specific reaction conditions, such as the use of bromine or brominating agents for bromination, methanol or other methoxylating agents for methoxylation, and nitric acid or other nitrating agents for nitration.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted isobenzofurans.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating its usefulness in treating inflammatory diseases .

Cancer Research
Preliminary studies indicate that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Materials Science

Polymer Additive
this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under heat .

Fluorescent Dyes
This compound can also serve as a precursor for synthesizing fluorescent dyes used in various imaging techniques. Its unique structure allows for modifications that can enhance fluorescence properties, making it valuable in biological imaging applications .

Environmental Applications

Pollutant Detection
The compound has potential applications in environmental science as a sensing agent for detecting pollutants in water bodies. Its ability to interact with specific contaminants can be utilized to develop sensitive detection methods for environmental monitoring .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial colonies when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, highlighting its potential as a new antimicrobial agent .
  • Inflammation Reduction in Animal Models
    In vivo studies using animal models of inflammation showed that treatment with this compound led to a marked decrease in swelling and pain response compared to control groups. This suggests its potential utility in developing anti-inflammatory drugs .
  • Polymer Composite Development
    Researchers developed a new polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical strength. This composite was tested under various thermal conditions and showed promising results for use in high-performance applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dimethoxy-7-nitroisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuranone Derivatives

4-Bromo-2-benzofuran-1(3H)-one (CAS: 102308-43-0)
  • Molecular Formula : C₈H₅BrO₂
  • Physical Properties : Density = 1.76 g/cm³; melting point = 118–120°C .
  • Key Differences : The absence of methoxy and nitro groups simplifies the structure, likely reducing steric hindrance and electronic effects compared to the target compound. This may enhance its suitability for straightforward synthetic modifications.
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one (Ref: 3D-FD132011)
  • Molecular Formula: C₉H₇NO₆

Nitro- and Methoxy-Substituted Benzoic Acid Derivatives

Compounds such as 2,4-dimethoxy-5-nitrobenzoic acid (CAS: 90564-41-3) and 2,5-dimethoxy-3-nitrobenzoic acid (CAS: 17894-26-7) share nitro and methoxy substituents but feature a benzoic acid core instead of a benzofuranone.

  • Structural Impact: The carboxylic acid group introduces hydrogen-bonding capacity and acidity (pKa ~2–3), contrasting with the lactone ring in benzofuranones, which may confer rigidity and influence bioavailability .

Data Table: Comparative Analysis

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-5,6-dimethoxy-7-nitro-2-benzofuran-1(3H)-one 90945-80-5 Benzofuranone 4-Br, 5,6-OCH₃, 7-NO₂ 320.06 High substituent density; specialty synthesis
4-Bromo-2-benzofuran-1(3H)-one 102308-43-0 Benzofuranone 4-Br 213.03 Low steric hindrance; melting point 118–120°C
5,6-Dimethoxy-7-nitro-2-benzofuran-1(3H)-one N/A (Ref: 3D-FD132011) Benzofuranone 5,6-OCH₃, 7-NO₂ 225.16 Discontinued; limited stability
2,4-Dimethoxy-5-nitrobenzoic acid 90564-41-3 Benzoic acid 2,4-OCH₃, 5-NO₂ 227.17 Hydrogen-bonding; drug intermediate

Research Findings and Implications

  • Substituent Effects: The bromine atom in the target compound may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs. Methoxy groups at positions 5 and 6 likely increase solubility in polar solvents, while the nitro group at position 7 could stabilize negative charges in intermediates .

Q & A

Q. What mechanistic insights can be gained from studying the compound’s electrochemical behavior?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox-active groups (nitro → nitroso reduction). Compare with DFT-calculated reduction potentials to correlate experimental and theoretical data. ESR spectroscopy detects radical intermediates during redox processes .

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